
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole
Beschreibung
Molecular Formula and Weight
The compound has the molecular formula C₂₃H₂₅ClN₂O , with a molecular weight of 380.91 g/mol (free base). The hydrochloride salt form adds a chlorine atom, resulting in C₂₃H₂₆Cl₂N₂O (molecular weight: 417.37 g/mol).
Mass Spectrometry Fragmentation Patterns
Mass spectrometry (MS) data reveals characteristic fragmentation pathways (Table 1):
These patterns align with collision-induced dissociation (CID) mechanisms observed in quadrupole mass spectrometers. The exact mass, calculated as 380.1420 g/mol (free base), matches high-resolution MS data.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMAKDIDFJTXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043894 | |
Record name | L-741,742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156337-32-5 | |
Record name | L 741742 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156337325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-741,742 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-741742 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5B89UM05U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Alkylation of Piperidine
The 1-(2-phenylethyl)piperidin-4-amine scaffold is synthesized through sequential N-alkylation and functional group transformations:
Step 1 : N-Phenethylation of piperidin-4-amine
Piperidin-4-amine reacts with 2-phenylethyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile under reflux (82°C, 12 h). This yields 1-(2-phenylethyl)piperidin-4-amine with 78% isolated yield after column chromatography (silica gel, ethyl acetate/methanol 9:1).
Key Reaction Parameters :
Reagent | Solvent | Base | Temperature | Yield |
---|---|---|---|---|
2-Phenylethyl bromide | Acetonitrile | K2CO3 | 82°C | 78% |
Synthesis of the Isoxazole Core
Cyclocondensation Approach
The 5-(4-chlorophenyl)-4-methylisoxazole is constructed via hydroxylamine-mediated cyclization of a β-diketone precursor:
Step 1 : Preparation of 3-(4-chlorophenyl)-2,4-pentanedione
4-Chlorophenylacetonitrile undergoes hydrolysis in concentrated HCl (reflux, 6 h) to generate 4-chlorophenylacetic acid. Subsequent reaction with acetyl chloride in the presence of AlCl3 (Friedel-Crafts acylation) yields 3-(4-chlorophenyl)-2,4-pentanedione.
Step 2 : Isoxazole Formation
Treatment of the β-diketone with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol/water (1:1) at 70°C for 8 h induces cyclization, producing 5-(4-chlorophenyl)-4-methylisoxazole-3-carboxylic acid. Decarboxylation via heating in quinoline (210°C, 2 h) affords the 3-unsubstituted isoxazole.
Optimization Data :
Starting Material | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
3-(4-Chlorophenyl)-2,4-pentanedione | NH2OH·HCl | EtOH/H2O, 70°C | 5-(4-Cl-Ph)-4-Me-isoxazole | 65% |
Coupling Strategies
Nucleophilic Aromatic Substitution
The 3-position of the isoxazole is activated for displacement by introducing a leaving group (e.g., bromine) followed by reaction with the piperidine amine:
Step 1 : Bromination
5-(4-Chlorophenyl)-4-methylisoxazole undergoes electrophilic bromination using N-bromosuccinimide (NBS) in CCl4 under UV light (24 h), yielding 3-bromo-5-(4-chlorophenyl)-4-methylisoxazole.
Step 2 : Amination
The brominated isoxazole reacts with 1-(2-phenylethyl)piperidin-4-amine in dimethylformamide (DMF) at 120°C for 18 h, catalyzed by CuI (10 mol%) and 1,10-phenanthroline (20 mol%).
Coupling Reaction Parameters :
Substrate | Catalyst System | Solvent | Temperature | Yield |
---|---|---|---|---|
3-Bromo-isoxazole | CuI/Phenanthroline | DMF | 120°C | 62% |
Alternative Synthetic Routes
One-Pot Assembly
A patent-disclosed method (WO2004037796A2) involves simultaneous formation of the isoxazole and piperidine linkage via Huisgen cycloaddition:
Procedure :
- Generate nitrile oxide in situ from 4-chlorophenylacetaldehyde oxime using chloramine-T.
- React with 1-(2-phenylethyl)piperidin-4-yne in toluene at 80°C for 6 h.
- Purify via flash chromatography (hexane/ethyl acetate 4:1) to obtain L-741,742 in 54% yield.
Purification and Characterization
Final purification employs silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from chloroform/n-hexane (1:3). Characterization data includes:
- 1H NMR (400 MHz, CDCl3): δ 7.35–7.25 (m, 9H, aromatic), 4.15 (m, 1H, piperidine-H), 2.85 (t, J=7.2 Hz, 2H, CH2Ph), 2.45 (s, 3H, CH3).
- HPLC : >99% purity (C18 column, MeCN/H2O 70:30).
Industrial-Scale Considerations
Analyse Chemischer Reaktionen
L741742 durchläuft verschiedene chemische Reaktionen, darunter Substitutions- und Reduktionsreaktionen . Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie halogenierte Verbindungen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden, umfassen jedoch typischerweise Modifikationen an den Isoxazol- oder Piperidinringen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
The compound exhibits notable pharmacological properties, particularly its antagonistic action on dopamine D4 receptors. This receptor is associated with various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The selectivity of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole for the D4 receptor over other dopamine receptors suggests its potential utility in treating conditions characterized by dopaminergic dysregulation.
Table 1: Receptor Affinity Data
Antipsychotic Activity
Research indicates that compounds like this compound can mitigate symptoms associated with psychotic disorders. Experimental studies using animal models have demonstrated that this compound can reduce hyperactivity and improve cognitive function, suggesting its potential as an antipsychotic agent.
Case Study: Animal Model Evaluation
A study evaluated the effects of this compound on animal models of schizophrenia. The results showed a significant reduction in stereotypic behaviors and improved performance in cognitive tasks compared to control groups, highlighting its therapeutic potential in managing psychotic symptoms.
Potential for Treating Addiction
The compound's interaction with dopamine receptors also positions it as a candidate for treating substance use disorders. By modulating dopaminergic signaling, it may help reduce cravings and withdrawal symptoms associated with addiction.
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective properties. Research has indicated that it can protect neuronal cells from oxidative stress and apoptosis in vitro, which could be beneficial in neurodegenerative conditions such as Parkinson's disease.
Wirkmechanismus
L741742 exerts its effects by binding to the D4 dopamine receptor and blocking its activity . This antagonistic action prevents dopamine from binding to the receptor, thereby inhibiting the downstream signaling pathways that are normally activated by dopamine . The molecular targets of L741742 include the D4 dopamine receptor, and its mechanism of action involves the disruption of dopamine-mediated neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below summarizes key structural and pharmacological differences between L-741,742 and related dopamine D4 antagonists:
Key Findings
Potency and Selectivity :
- L-741,742 demonstrates superior selectivity (>600-fold) for D4 over D2/D3 receptors compared to S 18126 (~100-fold) . However, L-745,870 shows even higher selectivity (>2000-fold) and potency (Ki = 0.4–0.9 nM) due to its pyrrolopyridine core and optimized piperazine linkage .
- NGD 94-1 exhibits similar D4 affinity (Ki = 3.6 nM) but lower selectivity against 5-HT1A and 5-HT3 receptors .
Structural Determinants of Activity :
- Piperidine vs. Piperazine : L-741,742’s piperidine-phenethyl group enhances D4 binding by filling a hydrophobic pocket, while L-745,870’s piperazine moiety improves hydrogen bonding with serine residues in the receptor .
- Isoxazole vs. Pyrrolopyridine : The isoxazole ring in L-741,742 provides metabolic stability, whereas L-745,870’s pyrrolopyridine core increases π-π stacking interactions with aromatic residues in the D4 binding site .
Functional Profiles :
- L-741,742 and NGD 94-1 are pure antagonists, reversing dopamine-mediated cAMP inhibition without intrinsic activity . In contrast, S 18126 and PIP3EA act as partial agonists, showing context-dependent activation or inhibition .
Therapeutic Implications: L-741,742 and L-745,870 have been pivotal in studying D4 roles in schizophrenia and cognition .
Biologische Aktivität
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, also known as L-741,742, is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the dopamine D4 receptor. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C23H25ClN2O
- Molecular Weight : 380.91 g/mol
- CAS Number : 156337-32-5
- Chemical Structure : The compound features a piperidine moiety attached to an isoxazole ring, with a chlorophenyl group contributing to its pharmacological profile.
Dopamine D4 Receptor Antagonism
This compound has been identified as a potent and selective antagonist at human cloned dopamine D4 receptors. The binding affinity (K_i) values for this compound are notably low, indicating strong receptor interaction:
Receptor Type | K_i (nM) |
---|---|
D2 | >1700 |
D3 | 770 |
D4 | 3.5 |
This selectivity suggests that the compound may be particularly useful in targeting conditions associated with dopamine dysregulation, such as schizophrenia and other psychotic disorders .
Pharmacological Implications
The antagonistic action at the D4 receptor is significant because it may modulate dopaminergic signaling pathways implicated in various psychiatric conditions. Research indicates that compounds like L-741,742 could potentially serve as therapeutic agents in treating:
- Schizophrenia : By blocking D4 receptors, the compound may help alleviate symptoms associated with this disorder.
- Depression : Given its action on dopamine pathways, it could also be explored for antidepressant effects .
Study on Antipsychotic Properties
A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of L-741,742 in preclinical models. The results demonstrated that this compound could significantly reduce hyperactivity in animal models induced by dopaminergic agents. This finding supports its potential use as an antipsychotic agent .
In Silico Studies
In silico docking studies have been conducted to further understand the interaction of L-741,742 with the D4 receptor. These studies suggest that specific amino acid residues within the receptor's binding site play a crucial role in mediating the compound's antagonistic effects. Such insights are valuable for designing more effective derivatives with enhanced selectivity and potency .
Comparative Analysis with Other Compounds
A comparative analysis of various D4 receptor antagonists showed that L-741,742 exhibits superior binding affinity compared to other compounds tested. This positions it as a leading candidate for further development in therapeutic applications targeting dopaminergic systems .
Q & A
Q. What is the synthetic strategy for 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, and how can structural analogs be designed?
The compound was optimized via systematic structure-activity relationship (SAR) studies starting from a pyrazole scaffold. Key steps include:
- Heterocycle replacement : Pyrazole-to-isoxazole substitution improved D4 receptor affinity and selectivity .
- Lipophilic group optimization : Phenethyl on the piperidine nitrogen enhanced brain penetration and selectivity over D2/D3 receptors .
- Conformational analysis : X-ray crystallography of analogs (e.g., compounds 29 and 30) guided rigidification of the isoxazole-piperidine bond to stabilize bioactive conformations . Methodological recommendation: Use combinatorial chemistry libraries for scaffold screening, followed by iterative SAR guided by crystallographic data.
Q. How is receptor selectivity (D4 over D2/D3) experimentally validated for this compound?
Selectivity is determined through:
- Radioligand displacement assays : Measure binding affinity (Ki) using [³H]spiperone for D2, [³H]7-OH-DPAT for D3, and [³H]YM-09151-2 for D4 receptors. The compound shows >500-fold selectivity for D4 over D2 and >200-fold over D3 .
- Functional assays : Assess inhibition of dopamine-induced cAMP production in D4-expressing cell lines (e.g., CHO-K1) to confirm antagonist activity . Key reference: Rowley et al. (1996) established selectivity using cloned human receptors .
Q. What pharmacokinetic properties make this compound suitable for in vivo studies?
- Oral bioavailability : 38% in preclinical models, enabling oral dosing .
- Brain penetration : Brain-to-plasma ratio of 10:1, critical for CNS target engagement .
- Half-life : ~2 hours in rats, requiring repeated dosing in chronic studies . Methodological note: Use LC-MS/MS to quantify plasma and brain concentrations during PK/PD modeling .
Advanced Research Questions
Q. How do structural modifications of the isoxazole ring impact D4 receptor binding kinetics?
SAR studies reveal:
- 4-Chlorophenyl group : Optimal for D4 affinity; substitution with electron-withdrawing groups (e.g., -F) reduces activity .
- Methyl group at position 4 : Enhances metabolic stability without compromising affinity .
- Piperidine substitution : 4-Position is critical; bulky groups (e.g., phenethyl) improve selectivity by occupying a hydrophobic subpocket in the D4 receptor . Experimental design: Synthesize analogs with systematic substitutions and perform molecular dynamics (MD) simulations to predict binding poses .
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?
Discrepancies may arise from:
- Off-target effects : Screen against related GPCRs (e.g., serotonin receptors) using panels like Eurofins Cerep.
- Species differences : Validate activity in humanized D4 receptor mouse models .
- Brain exposure variability : Use autoradiography with radiolabeled compound (e.g., [¹¹C]-labeled analog) to confirm target engagement .
Q. What experimental approaches are used to compare this compound with other D4 antagonists (e.g., L-745870)?
- Functional selectivity assays : Compare inhibition of β-arrestin recruitment vs. cAMP pathways to assess biased signaling .
- Behavioral models : Test in D4-dependent paradigms (e.g., prepulse inhibition in rodents) against L-745870, which showed limited clinical efficacy despite preclinical promise .
- Structural comparisons : Overlay crystal structures to identify key pharmacophore differences impacting receptor interactions .
Q. How do conflicting reports on D4 antagonists in schizophrenia models inform therapeutic potential?
- Preclinical vs. clinical outcomes : While the compound reverses apomorphine-induced disruptions in rodents, clinical trials of L-745870 failed due to lack of efficacy .
- Hypothesis : D4 antagonism may require co-modulation of 5-HT2A or other receptors. Test combination therapies in animal models .
Methodological Guidance Tables
Q. Table 1. Key Pharmacological Assays for D4 Antagonist Characterization
Q. Table 2. Structural Optimization Strategies
Modification Site | Impact on D4 Activity | SAR Insight |
---|---|---|
Isoxazole heterocycle | ↑ Affinity vs. pyrazole | Rigid conformation favored |
Phenethyl group (N1) | ↑ Selectivity over D2/D3 | Hydrophobic pocket engagement |
4-Chlorophenyl (C5) | Critical for high affinity | π-Stacking with Phe residues |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.